2-Chloro-4-nitrobenzoic acid
Overview
Description
2-Chloro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4ClNO4. It is characterized by the presence of both a chloro and a nitro group attached to a benzoic acid core. This compound is typically a yellow or orange crystalline solid and is known for its applications in various chemical and industrial processes .
Mechanism of Action
Target of Action
It has been identified as a potential therapy for immunodeficiency diseases, acting as an anti-viral and anti-cancer agent .
Mode of Action
It’s known that the compound can exist as a dimorph in the solid state , which may influence its interaction with biological targets.
Biochemical Pathways
The degradation of 2C4NBA by Acinetobacter sp. Strain RKJ12 involves both oxidative and reductive catabolic mechanisms . The metabolism of 2C4NBA is initiated by oxidative ortho dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid (2H4NBA), which subsequently is metabolized into 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase . The further degradation of 2,4-DHBA then proceeds via reductive dehydroxylation involving the formation of salicylic acid . In the lower pathway, the organism transformed salicylic acid into catechol, which was mineralized by the ortho ring cleavage catechol-1,2-dioxygenase to cis, cis-muconic acid, ultimately forming tricarboxylic acid cycle intermediates .
Pharmacokinetics
It’s known that the compound can form solvates readily from various solvents . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given its potential use as an anti-viral and anti-cancer agent , it may be inferred that the compound could interfere with the replication of viruses or the proliferation of cancer cells.
Action Environment
The action of 2C4NBA can be influenced by environmental factors. For instance, the compound can form solvates with various solvents , which could affect its stability and efficacy. Additionally, the compound exists as a dimorph in the solid state , and its transformation between different forms could be influenced by environmental conditions such as temperature .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitrobenzoic acid interacts with various enzymes, proteins, and other biomolecules. The metabolism of this compound is initiated by oxidative ortho dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid . This process involves the enzyme mono-oxygenase .
Cellular Effects
The effects of this compound on cells are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzoic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloro group .
Another method involves the chlorination of 4-nitrobenzoic acid. This reaction uses chlorine gas in the presence of a catalyst such as iron or iodine. The reaction is conducted at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols, often in the presence of a base or a catalyst.
Hydrolysis: Acidic or basic conditions, typically using water or alcohol as the solvent.
Major Products
Reduction: 2-Chloro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: This compound from its ester derivatives.
Scientific Research Applications
2-Chloro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzoic acid: Similar in structure but with the positions of the chloro and nitro groups reversed.
2-Chloro-5-nitrobenzoic acid: Similar structure with the nitro group at the meta position relative to the chloro group.
4-Nitrobenzoic acid: Lacks the chloro substituent but has a similar nitro group attached to the benzoic acid core.
Uniqueness
2-Chloro-4-nitrobenzoic acid is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYNSPOKTRVZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059198 | |
Record name | Benzoic acid, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-60-5 | |
Record name | 2-Chloro-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-4-NITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-chloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chloro-4-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NCV59M7PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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